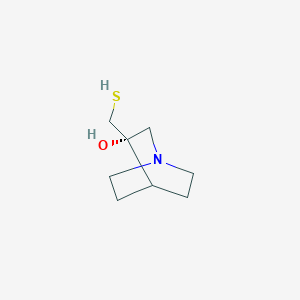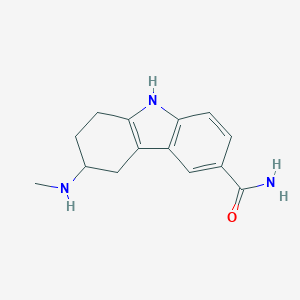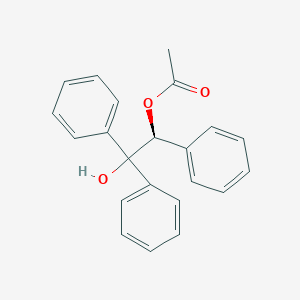
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate
Descripción general
Descripción
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C22H20O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
It’s known that acetate derivatives can interact with various biological targets, influencing cellular processes . The exact nature of these interactions and the resulting changes in cellular function for this specific compound remain to be elucidated.
Biochemical Pathways
Acetate, a component of this compound, is involved in several metabolic pathways, including the acetyl CoA pathway . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets . .
Propiedades
IUPAC Name |
[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZCXZLVDUDHP-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352916 | |
| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95061-51-1 | |
| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-2-Hydroxy-1,2,2-triphenylethyl acetate useful for stereoselective aldol reactions?
A: this compound can be doubly deprotonated to form a chiral enolate. This enolate reacts with aldehydes in a highly diastereoselective manner, meaning it preferentially forms one stereoisomer of the aldol product over others. This control arises from the steric bulk of the triphenylmethyl group, which influences the approach of the aldehyde during the reaction. [, ]
Q2: What factors influence the diastereoselectivity of aldol reactions using this compound?
A2: Research shows that several factors affect the diastereomeric ratio of the aldol products. These include:
- Enolate Gegenion: The metal cation used to form the enolate (e.g., lithium, magnesium) significantly impacts selectivity. Magnesium enolates generally lead to higher diastereoselectivity. []
- Reaction Temperature: Lower temperatures often favor higher diastereoselectivity. []
- Aldehyde Structure: The steric and electronic properties of the aldehyde itself can affect selectivity. Research on the addition of (S)-HYTRA to various substituted aromatic aldehydes showed a dependence of the diastereoselectivity on the nature and position of the substituents. []
Q3: How is the chiral auxiliary removed after the aldol reaction?
A: The this compound auxiliary is cleaved from the aldol product via basic hydrolysis. This step is typically high yielding and regenerates the chiral auxiliary, (S)-triphenylglycol, which can be recycled for further use. []
Q4: Were any unusual observations made during the research on this compound?
A: Interestingly, the researchers observed unusual rearrangements in the mass spectra of (S)-triphenylglycol and several of its ester derivatives, including this compound itself. [] While the exact nature of these rearrangements isn't fully detailed in the provided abstracts, it highlights the importance of careful analysis and interpretation of spectroscopic data in organic synthesis.
Q5: What are the limitations of using this compound as a chiral auxiliary?
A: While this compound can achieve high diastereoselectivity in aldol reactions, limitations exist. The effectiveness of reagent control can vary depending on the specific aldehyde used. In some cases, the inherent chirality of the aldehyde might compete with the influence of the auxiliary, leading to lower diastereoselectivity than desired. [] Further research and optimization may be required to achieve desired outcomes with specific substrates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


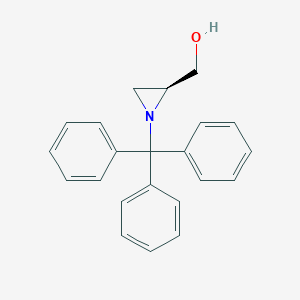
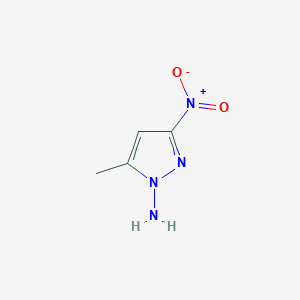


![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)


![[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate](/img/structure/B123746.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)

![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)
![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)
